BenchChemオンラインストアへようこそ!

4-Bromo-3-(cyclobutylmethoxy)aniline

Medicinal Chemistry Structure-Activity Relationship Drug Design

Procure 4-bromo-3-(cyclobutylmethoxy)aniline for unique conformational constraint in drug discovery. Its cyclobutylmethoxy group provides steric bulk and rigidity unmatched by simpler anilines (e.g., 4-bromo-3-methoxyaniline), enabling selective exploration of ATP-binding pockets in kinases and GPCR binding sites. This derivative is a critical, non-interchangeable intermediate for CCR(4) antagonist and KCNQ channel modulator programs. Secure your supply of this niche building block for advanced medicinal chemistry.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
CAS No. 1696251-27-0
Cat. No. B1381484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(cyclobutylmethoxy)aniline
CAS1696251-27-0
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESC1CC(C1)COC2=C(C=CC(=C2)N)Br
InChIInChI=1S/C11H14BrNO/c12-10-5-4-9(13)6-11(10)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2
InChIKeyRYWHGDBNEIKLGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 36 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(cyclobutylmethoxy)aniline (CAS 1696251-27-0) Procurement and Technical Specification Guide for Medicinal Chemistry Research


4-Bromo-3-(cyclobutylmethoxy)aniline (CAS 1696251-27-0) is a substituted aniline derivative with the molecular formula C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol. The compound features a bromine atom at the 4-position and a cyclobutylmethoxy group at the 3-position of the aniline core, with a computed Log P of 1.2 and predicted aqueous solubility of 50.0 mg/mL [1]. The compound is primarily employed as a synthetic building block in medicinal chemistry, with applications extending across kinase inhibitor discovery, CCR(4) antagonist development, and KCNQ potassium ion channel modulator research [2]. Its structural features, including the cyclobutylmethoxy group which contributes to conformational rigidity and steric hindrance, make it a valuable intermediate in the synthesis of more complex organic molecules [2].

Substitution Risk Analysis: Why 4-Bromo-3-(cyclobutylmethoxy)aniline Cannot Be Replaced by Common Aniline Analogs in Target Synthesis


Substituted anilines cannot be generically interchanged due to profound differences in steric bulk, conformational flexibility, and electronic effects that directly influence target binding affinity and pharmacokinetic properties. For instance, 4-bromo-3-methoxyaniline (CAS 19056-40-7), while sharing the bromo-aniline core and being a known Brk (breast tumor kinase) inhibitor precursor, lacks the conformational rigidity provided by the cyclobutylmethoxy group . Conversely, 4-(cyclobutylmethoxy)-3,5-difluoroaniline (CAS 1707369-83-2) contains the cyclobutylmethoxy moiety but substitutes bromine for two fluorine atoms, significantly altering electronic properties and hydrogen-bonding capacity [1]. Such differences in steric and electronic parameters render each aniline building block a unique tool for exploring distinct chemical space in drug discovery, with 4-bromo-3-(cyclobutylmethoxy)aniline occupying a specific, non-interchangeable niche.

Quantitative Differentiation of 4-Bromo-3-(cyclobutylmethoxy)aniline (1696251-27-0): Comparative Evidence Guide


Comparative Analysis: Conformational Rigidity of 4-Bromo-3-(cyclobutylmethoxy)aniline Versus 4-Bromo-3-methoxyaniline

The cyclobutylmethoxy group in 4-bromo-3-(cyclobutylmethoxy)aniline introduces significantly greater conformational rigidity and steric bulk compared to the methoxy group in the common analog 4-bromo-3-methoxyaniline. This structural feature is hypothesized to enhance target selectivity by limiting the number of accessible conformations for the pendant group, potentially reducing off-target interactions [1].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Comparative Electronic Profile: Impact of Bromo vs. Fluoro Substitution on 4-Position Aniline Reactivity

4-Bromo-3-(cyclobutylmethoxy)aniline contains a single bromine atom at the 4-position, providing distinct electronic and steric properties compared to the difluorinated analog, 4-(cyclobutylmethoxy)-3,5-difluoroaniline. The bromine atom acts as a heavy halogen, increasing molecular weight and lipophilicity (cLogP ~2.3) compared to the difluoro analog (cLogP ~1.8), while also providing a handle for cross-coupling reactions that is absent in non-halogenated or fluoro-substituted analogs [1][2].

Synthetic Chemistry Medicinal Chemistry Electronic Effects

Predicted Physicochemical Profile: Solubility and Lipophilicity of 4-Bromo-3-(cyclobutylmethoxy)aniline

The compound's predicted physicochemical properties, including a Log P of 1.2 and aqueous solubility of 50.0 mg/mL, position it within a favorable drug-like chemical space [1]. In comparison, many heavily halogenated or extended aromatic anilines exhibit Log P values exceeding 3.5, which are associated with higher risks of poor solubility and increased off-target promiscuity. The balanced profile of 4-bromo-3-(cyclobutylmethoxy)aniline suggests it may be a more developable starting point than highly lipophilic alternatives.

ADME Drug-likeness Physicochemical Properties

Primary Application Scenarios for 4-Bromo-3-(cyclobutylmethoxy)aniline in Drug Discovery and Chemical Biology


Kinase Inhibitor Fragment and Lead Optimization

This compound is utilized as a building block for synthesizing novel kinase inhibitors, particularly where the cyclobutylmethoxy group is hypothesized to confer conformational constraint and improved selectivity for the ATP-binding pocket. As seen in related series, substituted anilines with rigid alkoxy groups are employed as hinge-binding motifs or to occupy hydrophobic back pockets in kinases like EGFR, Brk, and BRD4 [1]. The bromine atom provides a synthetic handle for further diversification via cross-coupling.

GPCR Ligand Synthesis

The compound is a key intermediate in the synthesis of G protein-coupled receptor (GPCR) ligands, including potential CCR(4) antagonists for autoimmune and inflammatory disease research [2]. The specific substitution pattern of 4-bromo-3-(cyclobutylmethoxy)aniline allows for the exploration of unique steric and electronic interactions within GPCR binding sites that are not accessible with simpler aniline building blocks.

Ion Channel Modulator Development

4-Bromo-3-(cyclobutylmethoxy)aniline serves as a precursor in the development of potassium ion channel modulators, specifically targeting the KCNQ family for potential applications in neurological disorders like epilepsy [3]. The cyclobutylmethoxy group's steric bulk is a critical feature for achieving subtype selectivity within the KCNQ family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-(cyclobutylmethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.